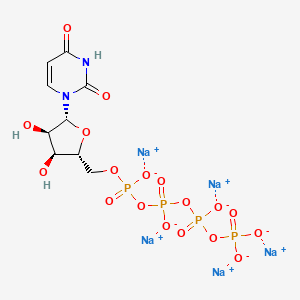
Uridine 5'-Tetraphosphate Pentasodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5’-Tetraphosphate Pentasodium Salt is a nucleotide derivative that plays a significant role in various biochemical processes. It is a salt form of uridine tetraphosphate, which is a nucleotide consisting of a uridine molecule bound to four phosphate groups. This compound is known for its involvement in cellular signaling and energy transfer processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Uridine 5’-Tetraphosphate Pentasodium Salt typically involves the phosphorylation of uridine. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction proceeds through multiple steps, each adding a phosphate group to the uridine molecule.
Industrial Production Methods: Industrial production of Uridine 5’-Tetraphosphate Pentasodium Salt often employs large-scale chemical synthesis techniques. The process is optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can significantly enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Uridine 5’-Tetraphosphate Pentasodium Salt can undergo various chemical reactions, including:
Hydrolysis: Breaking down into uridine and phosphate groups.
Phosphorylation/Dephosphorylation: Addition or removal of phosphate groups.
Substitution Reactions: Replacement of one functional group with another.
Common Reagents and Conditions:
Hydrolysis: Typically performed in acidic or basic conditions.
Phosphorylation: Requires phosphorylating agents like POCl3 or ATP.
Substitution: Often involves nucleophilic reagents under mild conditions.
Major Products: The major products formed from these reactions include uridine monophosphate, uridine diphosphate, and uridine triphosphate .
Applications De Recherche Scientifique
Uridine 5’-Tetraphosphate Pentasodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reactant in the synthesis of nucleoside tetraphosphates and dinucleoside pentaphosphates.
Biology: Plays a role in cellular signaling pathways and energy transfer processes.
Industry: Utilized in the production of various biochemical reagents and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Uridine 5’-Tetraphosphate Pentasodium Salt involves its role as a nucleotide. It participates in cellular signaling by binding to specific receptors, such as P2Y receptors, and activating downstream signaling pathways. This activation can lead to various cellular responses, including changes in gene expression, enzyme activity, and cellular metabolism .
Comparaison Avec Des Composés Similaires
Uridine Monophosphate (UMP): A nucleotide with one phosphate group.
Uridine Diphosphate (UDP): A nucleotide with two phosphate groups.
Uridine Triphosphate (UTP): A nucleotide with three phosphate groups.
Comparison: Uridine 5’-Tetraphosphate Pentasodium Salt is unique due to its four phosphate groups, which confer distinct biochemical properties. It has a higher energy transfer potential compared to UMP, UDP, and UTP, making it particularly valuable in specific biochemical and industrial applications .
Propriétés
Formule moléculaire |
C9H11N2Na5O18P4 |
|---|---|
Poids moléculaire |
674.03 g/mol |
Nom IUPAC |
pentasodium;[[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N2O18P4.5Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(26-8)3-25-31(19,20)28-33(23,24)29-32(21,22)27-30(16,17)18;;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,23,24)(H,10,12,15)(H2,16,17,18);;;;;/q;5*+1/p-5/t4-,6-,7-,8-;;;;;/m1...../s1 |
Clé InChI |
DFEDXQDQCVXNOE-GTIFRNKBSA-I |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


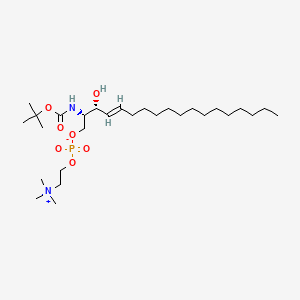
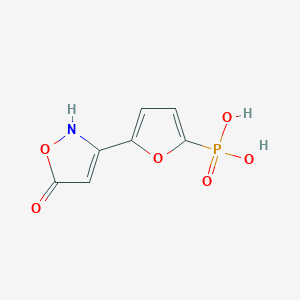
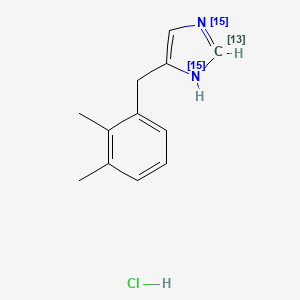
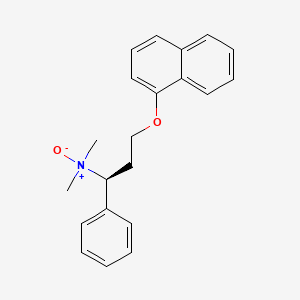
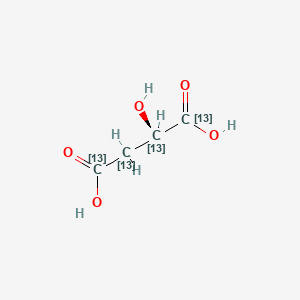
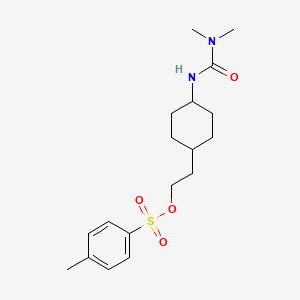

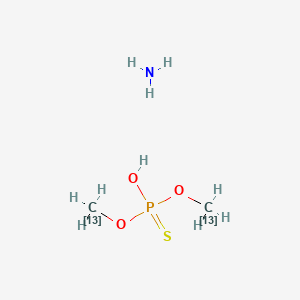
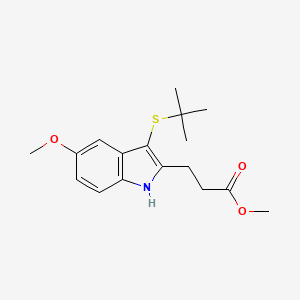
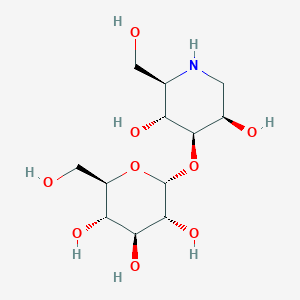
![(2E)-7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-1,4-dimethyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-1H-cyclopenta[b]indol-3-one](/img/structure/B13436914.png)
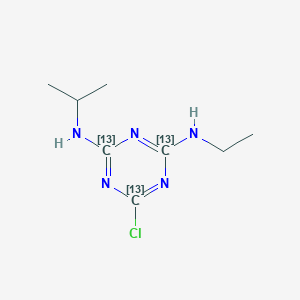
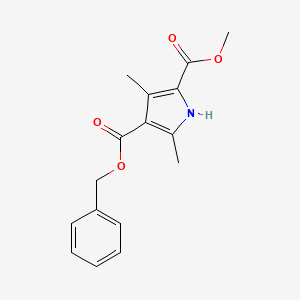
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d5](/img/structure/B13436925.png)
